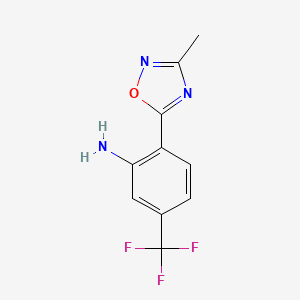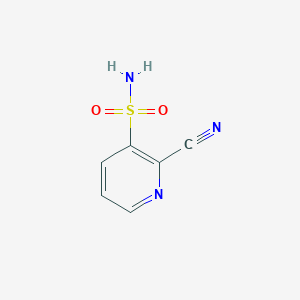
2-Cyanopyridine-3-sulfonamide
Vue d'ensemble
Description
2-Cyanopyridine-3-sulfonamide is a heterocyclic compound with a sulfonamide group attached to a pyridine ring. It has a molecular weight of 183.19 . The compound is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound were not found, sulfonamides can generally be synthesized via a copper-catalyzed aminosulfonylation of aryldiazonium tetrafluoroborates .Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . Its InChI code is1S/C6H5N3O2S/c7-4-5-6 (12 (8,10)11)2-1-3-9-5/h1-3H, (H2,8,10,11) . Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Pharmacologie
2-Cyanopyridine-3-sulfonamide: a été étudié pour son potentiel en pharmacologie, en particulier dans le développement de méthodes de bioconjugaison. Il a été démontré qu'il permettait la bioconjugaison de la cystéine N-terminale et le clivage de la liaison peptidique du glutathion dans des conditions douces . Cette réactivité peut être exploitée pour la modification sélective des peptides bioactifs, ce qui est crucial dans le développement de médicaments.
Agriculture
En agriculture, les sulfonamides, y compris les dérivés comme la This compound, jouent un rôle dans la synthèse des produits agrochimiques. Ils font partie d'une classe de composés qui modulent les propriétés des produits chimiques de protection des cultures . L'introduction d'atomes de soufre dans les ingrédients actifs est une stratégie clé dans le développement de nouveaux fongicides, herbicides et insecticides.
Impact environnemental
L'impact environnemental des sulfonamides est important en raison de leur activité biologique et de leur résistance à la biodégradation. Ces composés, une fois introduits dans l'environnement, peuvent avoir des temps de résidence longs dans l'eau et le sol, affectant potentiellement les communautés microbiennes et conduisant à la propagation de la résistance aux antimicrobiens .
Biochimie
En biochimie, les dérivés de This compound ont été utilisés pour la bioconjugaison de la cystéine. Cette application est particulièrement importante dans l'étude des protéines et des enzymes, car elle permet la modification ciblée de ces biomolécules, qui peut être utilisée pour étudier leur structure et leur fonction .
Science des matériaux
Cyanopyridines: , y compris la This compound, sont adaptés à la synthèse contrôlée de cocristaux, qui sont importants en science des matériaux. Ces cocristaux peuvent être conçus avec divers acides et analysés pour comprendre leur comportement d'agrégation, ce qui est essentiel pour développer de nouveaux matériaux avec les propriétés chimiques et physiques souhaitées .
Applications industrielles
Dans le secteur industriel, la This compound trouve des applications dans la synthèse de produits chimiques fins. Elle est utilisée dans la production de composés qui servent d'intermédiaires dans la fabrication de produits pharmaceutiques, de produits agrochimiques et d'autres applications industrielles .
Mécanisme D'action
Target of Action
Sulfonamides, a class of compounds to which 2-cyanopyridine-3-sulfonamide belongs, are known to target bacterial cells . More research is needed to identify the specific targets of this compound.
Mode of Action
The mode of action of this compound involves its interaction with cysteine under aqueous and mild conditions . 2-Cyanopyridines with electron-withdrawing groups, such as this compound, react efficiently with cysteine . This reaction results in the formation of a thiazoline ring .
Biochemical Pathways
It is known that this compound can enable the peptide bond cleavage of glutathione . This suggests that it may affect pathways involving glutathione, a crucial antioxidant in cells.
Result of Action
The molecular and cellular effects of this compound’s action involve the cleavage of peptide bonds in glutathione . This reaction results in the formation of a thiazoline ring . The utility of this reaction has been demonstrated in the cysteine-selective chemical modification of bioactive peptides .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of water and mild conditions . These conditions enable this compound to react efficiently with cysteine . More research is needed to understand how other environmental factors influence the action, efficacy, and stability of this compound.
Safety and Hazards
Orientations Futures
While specific future directions for 2-Cyanopyridine-3-sulfonamide were not found, there is ongoing research into the synthesis of new pyridines with sulfonamide moieties . This suggests that there may be potential for further development and application of compounds like this compound in the future.
Analyse Biochimique
Biochemical Properties
2-Cyanopyridine-3-sulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with cysteine residues in proteins, leading to the formation of thiazoline rings . This interaction is facilitated by the electron-withdrawing groups on the 2-cyanopyridine moiety, which enhance its reactivity with thiol groups . Additionally, this compound can cleave peptide bonds in glutathione under mild conditions, demonstrating its potential for selective chemical modification of bioactive peptides .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to enable N-terminal cysteine bioconjugation, which can affect protein function and stability . The compound’s interaction with cysteine residues can also trigger immune responses, potentially leading to adverse effects such as skin rash . Furthermore, this compound’s ability to cleave peptide bonds in glutathione suggests it may impact cellular redox balance and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with cysteine residues in proteins . This binding leads to the formation of thiazoline rings, which can alter protein structure and function . The compound’s electron-withdrawing groups enhance its reactivity, making it a potent agent for selective chemical modifications . Additionally, this compound can inhibit or activate enzymes by modifying their cysteine residues, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound has been shown to maintain its reactivity under aqueous and mild conditions, making it suitable for long-term studies . Its stability may be influenced by factors such as temperature and pH, which can affect its degradation rate and long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may selectively modify cysteine residues without causing significant toxicity . At higher doses, it can trigger immune responses and adverse effects such as skin rash . These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its ability to cleave peptide bonds in glutathione suggests it may influence the cellular redox state and metabolic flux . The compound’s interactions with cysteine residues can also affect the levels of various metabolites, potentially altering cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s reactivity with cysteine residues may also affect its distribution by modifying transport proteins .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles through these interactions, affecting its activity and function . Additionally, its ability to modify cysteine residues in proteins may alter their localization and stability .
Propriétés
IUPAC Name |
2-cyanopyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c7-4-5-6(12(8,10)11)2-1-3-9-5/h1-3H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUOFVWWYNEZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


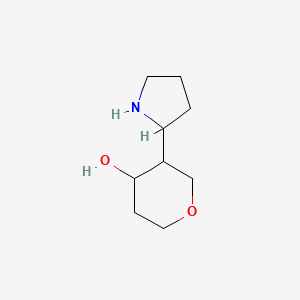
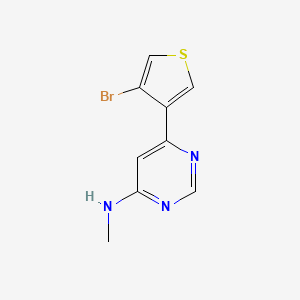
![[1,3]Thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B1380210.png)

![1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one](/img/structure/B1380212.png)
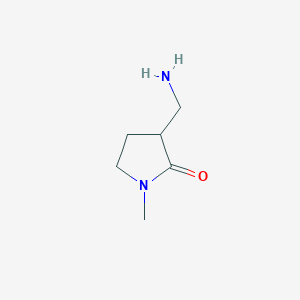
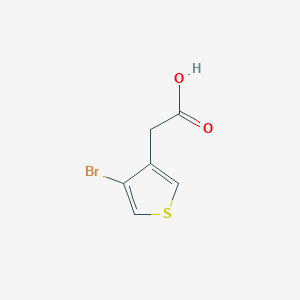
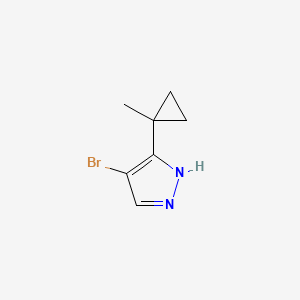
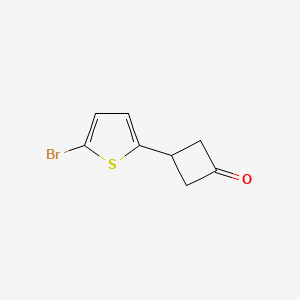
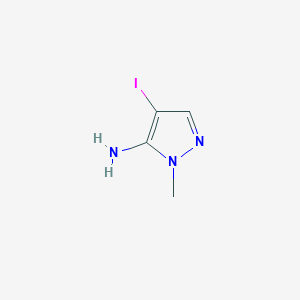
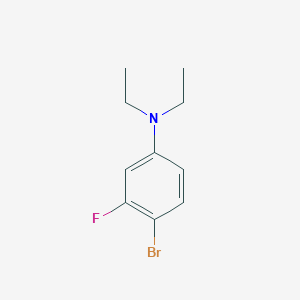
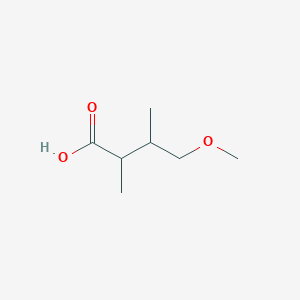
![[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine](/img/structure/B1380225.png)
